molecular formula C9H9ClN4O B1458674 (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1955514-20-1

(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1458674
CAS No.: 1955514-20-1
M. Wt: 224.65 g/mol
InChI Key: PCTCCCLJLZZUCX-UHFFFAOYSA-N
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Description

The compound “(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule. It contains a 2-chloropyridin-4-yl group, a 1H-1,2,3-triazol-4-yl group, and a methanol group .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6ClNO . The average mass is 143.571 Da and the monoisotopic mass is 143.013794 Da .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid with a melting point of 59-64 °C . Its molecular structure can be represented by the SMILES string “OCc1ccnc(Cl)c1” and the InChI string "1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2" .

Mechanism of Action

The mechanism of action of “(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is not clear from the information available .

Safety and Hazards

The compound “(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-9-3-7(1-2-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCCCLJLZZUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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